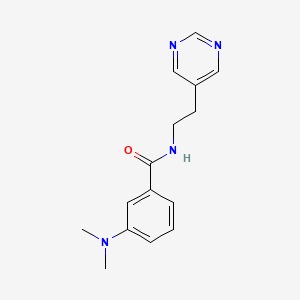

3-(dimethylamino)-N-(2-(pyrimidin-5-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

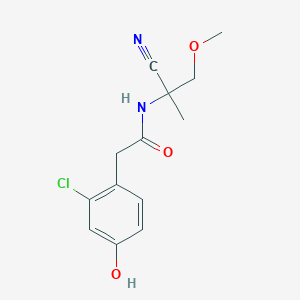

“3-(dimethylamino)-N-(2-(pyrimidin-5-yl)ethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, attached to a dimethylamino group and a pyrimidinyl group. The pyrimidine ring is a six-membered heterocyclic compound, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide, dimethylamino, and pyrimidinyl functional groups. These groups would likely confer specific chemical properties to the compound, such as its reactivity, polarity, and potential for forming hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide group could potentially undergo hydrolysis, amidation, or reduction reactions. The pyrimidine ring could participate in electrophilic substitution reactions or act as a base due to the presence of nitrogen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group and the potential for forming hydrogen bonds could influence its solubility in different solvents .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Research has demonstrated the potential of pyrimidine and related derivatives for synthesizing novel compounds with varied applications. For instance, Hassneen et al. (2003) and Abu‐Hashem et al. (2020) have synthesized new derivatives involving pyrimidine structures, showcasing methodologies for producing heterocyclic compounds with potential biological activities (Hassneen & Abdallah, 2003) (Abu‐Hashem et al., 2020). These studies underline the chemical versatility and potential for developing new chemical entities based on pyrimidine scaffolds.

Antimicrobial and Insecticidal Potential

The synthesis of pyrimidine-linked heterocyclic compounds has also been explored for their antimicrobial and insecticidal properties. Deohate and Palaspagar (2020) synthesized pyrimidine derivatives and evaluated their effectiveness against certain pests and bacteria, highlighting the compound's role in developing new pest control agents and antimicrobial substances (Deohate & Palaspagar, 2020).

Advanced Material Synthesis

Pyrimidine and its derivatives are used in the synthesis of advanced materials. For example, Leyva-Acuña et al. (2020) reported the synthesis of a novel pyrimidine derivative under microwave irradiation, a technique that offers advantages in terms of yield and reaction time, suggesting applications in material science (Leyva-Acuña et al., 2020).

Biological Activities and Drug Discovery

Compounds based on the pyrimidine structure have been investigated for various biological activities, including anti-inflammatory, analgesic, and COX inhibitor properties. Abu‐Hashem et al. (2020) synthesized novel compounds derived from pyrimidine and evaluated their biological activities, indicating their potential in drug discovery and development processes (Abu‐Hashem et al., 2020).

Molecular Recognition and Theoretical Studies

Roy et al. (2014) synthesized bis-pyrimidine compounds and explored their molecular recognition capabilities, theoretical aspects, and antibacterial properties, contributing to our understanding of how these compounds interact at the molecular level and their potential applications in designing molecules with specific functions (Roy et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(dimethylamino)-N-(2-pyrimidin-5-ylethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-19(2)14-5-3-4-13(8-14)15(20)18-7-6-12-9-16-11-17-10-12/h3-5,8-11H,6-7H2,1-2H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNIQQJDZRKCSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCCC2=CN=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(dimethylamino)-N-(2-(pyrimidin-5-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-Ethoxyethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpropanoic acid](/img/structure/B2406392.png)

![N~1~-(4-ethylphenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2406395.png)

![N-(4-acetylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2406397.png)

![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2406410.png)